molecular formula C17H22N2O2S B11371870 2-(2-methylthiazol-4-yl)-N-(4-(pentyloxy)phenyl)acetamide

2-(2-methylthiazol-4-yl)-N-(4-(pentyloxy)phenyl)acetamide

Cat. No.: B11371870
M. Wt: 318.4 g/mol
InChI Key: GILGIROOKISKHF-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(pentyloxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(pentyloxy)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Acylation Reaction: The thiazole derivative is then acylated with 4-(pentyloxy)phenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(pentyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(pentyloxy)phenyl]acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the pentyloxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C17H22N2O2S/c1-3-4-5-10-21-16-8-6-14(7-9-16)19-17(20)11-15-12-22-13(2)18-15/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20)

InChI Key

GILGIROOKISKHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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